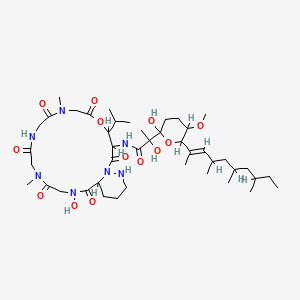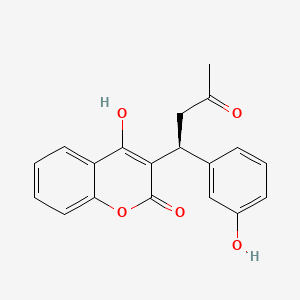
3'-Hydroxywarfarin
Overview
Description
3’-Hydroxywarfarin is a metabolite of warfarin, a widely used anticoagulant. Warfarin is primarily used to prevent blood clots in patients with conditions such as atrial fibrillation, deep vein thrombosis, and pulmonary embolism. The metabolism of warfarin produces several hydroxylated metabolites, with 3’-Hydroxywarfarin being one of the most significant due to its role in the pharmacokinetics and pharmacodynamics of warfarin therapy .
Preparation Methods
The synthesis of 3’-Hydroxywarfarin involves the hydroxylation of warfarin. This process can be carried out using various synthetic routes, including chemical and enzymatic methods. One common method involves the use of cytochrome P450 enzymes, particularly CYP2C9, which catalyze the hydroxylation of warfarin to produce 3’-Hydroxywarfarin . Industrial production methods often rely on biocatalysis due to its efficiency and selectivity.
Chemical Reactions Analysis
3’-Hydroxywarfarin undergoes several types of chemical reactions, including:
Oxidation: This reaction can further modify the hydroxyl group, potentially leading to the formation of quinones.
Reduction: The ketone group in warfarin can be reduced to form alcohols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3’-Hydroxywarfarin has several scientific research applications, including:
Pharmacogenetics: Studying the genetic factors that influence the metabolism of warfarin and its metabolites.
Drug Monitoring: Assessing the levels of warfarin and its metabolites in patients to optimize anticoagulant therapy.
Biochemistry: Investigating the enzymatic pathways involved in the metabolism of warfarin.
Toxicology: Understanding the potential toxic effects of warfarin metabolites.
Mechanism of Action
The mechanism of action of 3’-Hydroxywarfarin involves its interaction with vitamin K epoxide reductase, an enzyme crucial for the synthesis of clotting factors. By inhibiting this enzyme, 3’-Hydroxywarfarin reduces the levels of active clotting factors, thereby exerting its anticoagulant effect . The molecular targets include clotting factors II, VII, IX, and X, as well as proteins C and S.
Comparison with Similar Compounds
3’-Hydroxywarfarin can be compared with other hydroxylated metabolites of warfarin, such as 4’-Hydroxywarfarin and 10’-Hydroxywarfarin. While all these metabolites share a common origin, they differ in their pharmacokinetic properties and biological activities. For instance, 3’-Hydroxywarfarin has a unique profile in terms of its interaction with vitamin K epoxide reductase and its influence on the international normalized ratio (INR) in patients .
Similar compounds include:
- 4’-Hydroxywarfarin
- 10’-Hydroxywarfarin
- 6-Hydroxywarfarin
- 8-Hydroxywarfarin
Each of these compounds has distinct characteristics that contribute to the overall pharmacological profile of warfarin therapy.
Properties
IUPAC Name |
4-hydroxy-3-[(1S)-1-(3-hydroxyphenyl)-3-oxobutyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11(20)9-15(12-5-4-6-13(21)10-12)17-18(22)14-7-2-3-8-16(14)24-19(17)23/h2-8,10,15,21-22H,9H2,1H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKYQGKCKYAWAT-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC(=CC=C1)O)C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@@H](C1=CC(=CC=C1)O)C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40924973 | |
| Record name | 2-Hydroxy-3-[1-(3-hydroxyphenyl)-3-oxobutyl]-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40924973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124952-36-9 | |
| Record name | 3'-Hydroxywarfarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124952369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-3-[1-(3-hydroxyphenyl)-3-oxobutyl]-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40924973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



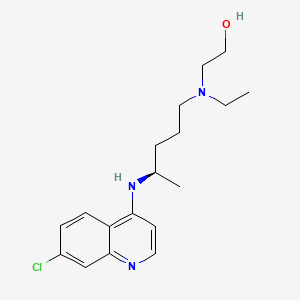
![[(1S,3Z)-3-[(2E)-2-[(1R,7Ar)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] octanoate](/img/structure/B1147322.png)
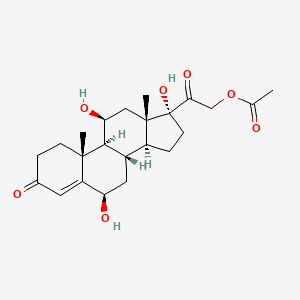

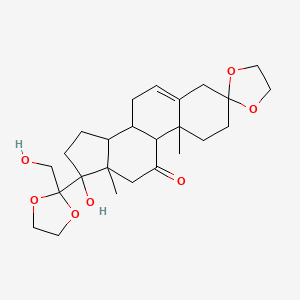
![(1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol](/img/structure/B1147326.png)
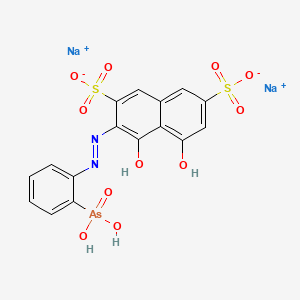
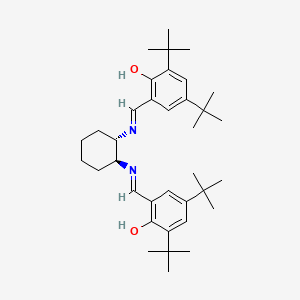
![(Z)-but-2-enedioic acid;10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-N,N-dimethylphenothiazine-2-sulfonamide](/img/structure/B1147332.png)

